N-[1,1'-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide
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Overview
Description
N-[1,1’-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide is an organic compound that features a biphenyl group, a methyl group, and a phenyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1’-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide typically involves the coupling of biphenyl derivatives with glycinamide precursors. Common synthetic routes include:
Grignard Reaction: This involves the reaction of phenylmagnesium bromide with biphenyl derivatives under controlled conditions to form the desired compound.
Friedel-Crafts Alkylation: This method uses biphenyl and glycinamide derivatives in the presence of a Lewis acid catalyst to achieve the coupling reaction.
Industrial Production Methods
Industrial production of N-[1,1’-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide often employs scalable synthetic methodologies such as:
Chemical Reactions Analysis
Types of Reactions
N-[1,1’-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, amines, and other nucleophiles.
Major Products Formed
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Halogenated biphenyl derivatives, aminated biphenyl derivatives.
Scientific Research Applications
N-[1,1’-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[1,1’-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Influencing Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler biphenyl derivative with similar structural features.
Phenylglycinamide: A related compound with a glycinamide backbone but lacking the biphenyl group.
N-Methylglycinamide: Similar to N-[1,1’-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide but without the biphenyl and phenyl groups.
Uniqueness
N-[1,1’-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide is unique due to its combination of biphenyl, methyl, and phenyl groups attached to a glycinamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
89474-53-3 |
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Molecular Formula |
C21H20N2O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(N-methylanilino)-N-(3-phenylphenyl)acetamide |
InChI |
InChI=1S/C21H20N2O/c1-23(20-13-6-3-7-14-20)16-21(24)22-19-12-8-11-18(15-19)17-9-4-2-5-10-17/h2-15H,16H2,1H3,(H,22,24) |
InChI Key |
LJIDNNMZBIYJFP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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